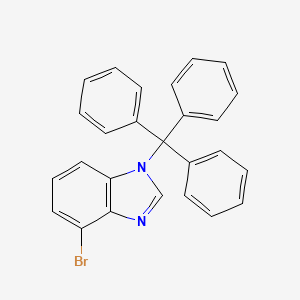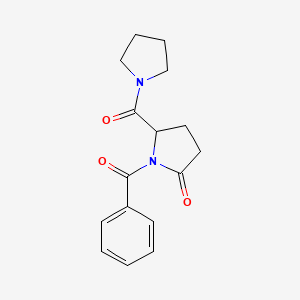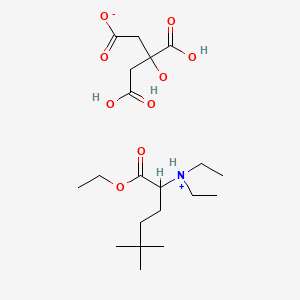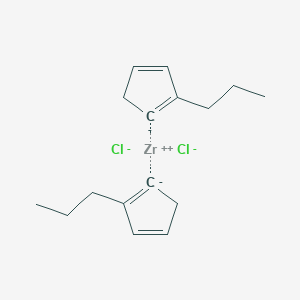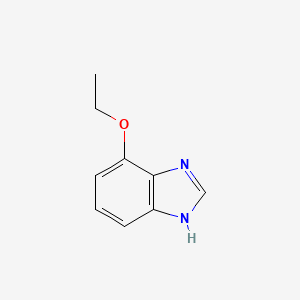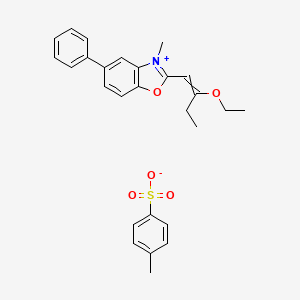![molecular formula C22H18N4 B13760273 [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine: is a complex organic compound that features a unique structure with multiple pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine typically involves multi-step organic reactions. One common method includes the formation of the pyridine rings followed by their coupling to a central phenyl ring. The final step involves the introduction of the methanamine group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can be employed to modify the pyridine rings or the methanamine group, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry: In coordination chemistry, [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine serves as a ligand that can form stable complexes with various metal ions
Biology and Medicine: The compound’s ability to form metal complexes also makes it a candidate for biological and medicinal research. These complexes can be explored for their potential as therapeutic agents, particularly in the treatment of diseases where metal ions play a crucial role.
Industry: In the industrial sector, the compound’s unique structure and reactivity make it useful in the development of advanced materials, such as polymers and nanomaterials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.
Mécanisme D'action
The mechanism of action of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine largely depends on its interaction with metal ions and other molecular targets. As a ligand, it can coordinate with metal ions, influencing their electronic properties and reactivity. This coordination can activate or inhibit specific pathways, making the compound useful in catalysis and therapeutic applications.
Comparaison Avec Des Composés Similaires
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 2-(pyridin-2-yl)pyrimidine derivatives
Comparison: Compared to similar compounds, [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine offers a unique combination of multiple pyridine rings and a methanamine group This structure provides enhanced coordination capabilities and reactivity, making it more versatile in various applications
Propriétés
Formule moléculaire |
C22H18N4 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C22H18N4/c23-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-24-19)26-22(14-18)20-6-2-4-12-25-20/h1-14H,15,23H2 |
Clé InChI |
LFIAAHZVGJBSMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
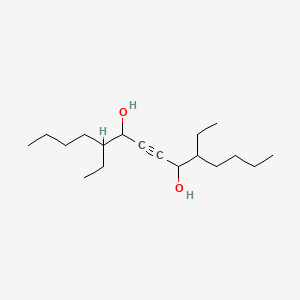
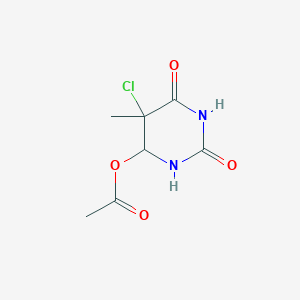
![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13760213.png)
